molecular formula C19H20FN5O4S B2537771 N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1788829-47-9

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2537771
CAS No.: 1788829-47-9
M. Wt: 433.46
InChI Key: KKOGBKDCNBEERO-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic small molecule featuring a 1,2,4-triazolone core substituted with a cyclopropyl group, a pyridin-3-yl moiety, and an ethyl linker to a 5-fluoro-2-methoxybenzenesulfonamide group. The compound’s molecular formula is C₁₉H₁₇FN₅O₄S, with a calculated molecular weight of 430.44 g/mol. Its structural complexity arises from the integration of multiple pharmacophores:

  • The 1,2,4-triazolone ring provides a heterocyclic scaffold common in kinase inhibitors and antimicrobial agents.
  • The pyridinyl group enhances solubility and facilitates π-π stacking interactions in biological targets.
  • The sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).

Structural characterization of such compounds typically employs X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy .

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O4S/c1-29-16-7-4-14(20)11-17(16)30(27,28)22-9-10-24-19(26)25(15-5-6-15)18(23-24)13-3-2-8-21-12-13/h2-4,7-8,11-12,15,22H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOGBKDCNBEERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that has drawn attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a 1,2,4-triazole ring , which is known for its significant biological activity. The presence of a cyclopropyl group , pyridine moiety , and benzenesulfonamide enhances its reactivity and interaction with biological targets. The molecular formula is C24H26N6O3C_{24}H_{26}N_6O_3, with a molecular weight of approximately 446.5 g/mol .

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

  • The compound has shown promising results against various bacterial strains. Studies indicate that derivatives of triazole compounds can exhibit high antimicrobial potency against drug-resistant strains like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

  • Triazole derivatives often demonstrate anticancer activity by inhibiting key enzymes involved in tumor growth. The specific interactions of this compound with cancer cell lines remain an area of active research .

3. Anti-inflammatory Effects

  • The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition

  • Compounds containing the 1,2,4-triazole ring often act as enzyme inhibitors. They may interfere with the function of enzymes critical for microbial survival or cancer cell proliferation .

Receptor Modulation

  • The compound may interact with specific receptors involved in signaling pathways related to inflammation and cancer progression .

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole derivatives in drug development:

StudyFindings
Barbuceanu et al. (2020)Reported significant antibacterial activity against multiple strains including Pseudomonas aeruginosa and Klebsiella pneumoniae .
Mermer et al. (2020)Evaluated quinolone-triazole hybrids showing high antibacterial activity (MIC: 0.125–8 μg/mL) against resistant bacteria .
PMC Review (2020)Summarized the pharmacological profiles of 1,2,4-triazoles indicating their diverse therapeutic applications including antifungal and anticancer activities .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
The compound exhibits potential antimicrobial properties due to the presence of the triazole ring. Compounds with similar structures have been shown to inhibit the growth of bacteria and fungi. For instance, derivatives of triazole are known for their antifungal activities against Candida species and other pathogens . The specific combination of the triazole and pyridine functionalities may enhance its efficacy against resistant strains.

Anticancer Properties
Research indicates that compounds containing triazole rings can exhibit anticancer activity. In vitro studies have demonstrated that related triazole derivatives can inhibit tumor cell proliferation by interfering with specific signaling pathways . The sulfonamide group may also contribute to this activity by modulating enzyme functions critical for cancer cell survival.

Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through in silico studies, suggesting it may act as a 5-lipoxygenase inhibitor . This mechanism is critical in reducing inflammation and could be beneficial in treating conditions such as arthritis or asthma.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can modify its properties or yield derivatives with enhanced biological activity. For example:

Compound Name Structure Features Biological Activity
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridineContains a pyridine coreAntifungal
1H-pyrazole derivativesSimilar triazole structureAnticancer
5-substituted triazolesTriazole ring with various substitutionsAntifungal

These modifications can lead to compounds with improved potency or selectivity against specific biological targets .

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar compounds:

  • Antifungal Activity Study : A series of triazole derivatives were synthesized and evaluated against various fungal strains. Many exhibited greater efficacy than standard treatments like fluconazole .
  • In Silico Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target enzymes involved in inflammation and cancer pathways .
  • Pharmacokinetic Studies : The bioavailability of compounds containing the triazole ring is often enhanced due to favorable absorption characteristics associated with this moiety .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and triazole groups are susceptible to hydrolysis under specific conditions:

  • Acidic hydrolysis : Protonation of the sulfonamide’s nitrogen increases electrophilicity, enabling cleavage of the S–N bond. For example, analogous benzenesulfonamides hydrolyze in 6 M HCl at 80°C to yield sulfonic acids and amines over 6–8 hours .

  • Basic hydrolysis : The triazole ring undergoes base-mediated ring opening. In NaOH/EtOH (1:1 v/v), similar 1,2,4-triazoles decompose into hydrazine derivatives and carbonyl compounds at 60°C within 4 hours .

Table 1: Hydrolysis conditions for key functional groups

Functional GroupReagentsTemperatureTimeProducts
Sulfonamide6 M HCl80°C6–8 h5-fluoro-2-methoxybenzenesulfonic acid + ethylamine derivative
Triazole1 M NaOH in EtOH60°C4 hHydrazine + pyridine-cyclopropyl ketone

Substitution Reactions

The electron-deficient pyridine ring and sulfonamide group participate in nucleophilic substitutions:

  • Pyridine C–H activation : Pd-catalyzed coupling with aryl boronic acids at the pyridine’s C-2 position occurs under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C) .

  • Sulfonamide displacement : Treatment with PCl₅ converts the sulfonamide to a sulfonyl chloride intermediate, which reacts with amines to form new sulfonamides .

Cycloaddition and Ring-Opening Reactions

The triazole moiety engages in dipolar cycloadditions:

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : The triazole’s N–H group can be deprotonated to form a copper complex, enabling regioselective formation of 1,4-disubstituted triazoles with terminal alkynes .

  • Thermal ring opening : At 200°C under inert atmosphere, the triazole ring undergoes retro-Diels-Alder decomposition to generate nitrile imines and pyridine fragments .

Oxidation and Reduction Reactions

  • Oxidation of cyclopropane : With KMnO₄ in acidic conditions, the cyclopropyl group oxidizes to a carboxylic acid via diradical intermediates .

  • Reduction of sulfonamide : LiAlH₄ reduces the sulfonamide to a thiol (-SH) group at 0°C in THF over 2 hours .

Reaction TypeReagentsOutcomeYield
Cyclopropane oxidationKMnO₄, H₂SO₄Cyclopropane → carboxylic acid72–85%
Sulfonamide reductionLiAlH₄, THF, 0°CSulfonamide → thiol64%

Catalytic and Coordination Reactions

The pyridine nitrogen acts as a ligand for transition metals:

  • Pd(II) coordination : Forms stable complexes with PdCl₂ in ethanol, enabling catalytic C–C bond formation in Heck reactions .

  • Zn(II) chelation : Binds Zn²⁺ via pyridine and sulfonamide oxygen, as confirmed by UV-Vis titration (Kₐ = 1.2 × 10⁴ M⁻¹) .

Stability Under Physiological Conditions

In PBS buffer (pH 7.4, 37°C), the compound shows moderate stability:

  • Half-life : 8.3 hours, with degradation products including hydrolyzed triazole and demethylated sulfonamide .

  • Light sensitivity : UV irradiation (254 nm) accelerates decomposition by 3.2-fold, necessitating storage in amber vials .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₉H₁₇FN₅O₄S 430.44 Cyclopropyl, pyridin-3-yl, 5-fluoro-2-methoxybenzenesulfonamide Enzyme inhibition, antimicrobial
5-[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-2,4-dihydroxy-N-methyl-N-propylbenzene-1-sulfonamide C₁₈H₁₉FN₄O₅S 422.43 2-fluorophenyl, 2,4-dihydroxybenzenesulfonamide Kinase inhibition, anticancer
Hypothetical Analog (e.g., pyridin-4-yl variant) C₁₉H₁₇FN₅O₄S 430.44 Cyclopropyl, pyridin-4-yl, 5-fluoro-2-methoxybenzenesulfonamide Target-specific modulation (e.g., GPCR)

Key Observations:

Substituent Influence: The pyridin-3-yl group in the target compound vs. the 2-fluorophenyl group in ’s compound alters electronic properties and binding specificity. The cyclopropyl substituent in the target compound may improve metabolic stability by resisting oxidative degradation, unlike bulkier alkyl groups .

Sulfonamide Variations: The 5-fluoro-2-methoxybenzenesulfonamide in the target compound introduces both electron-withdrawing (F) and electron-donating (OCH₃) groups, creating a polarized scaffold for selective enzyme interactions.

NMR Profiling :

  • NMR studies (e.g., chemical shift comparisons in triazolone derivatives) suggest that substituents at positions analogous to regions A and B (as defined in ) significantly affect chemical environments. For example, the pyridin-3-yl group in the target compound may induce upfield/downfield shifts distinct from phenyl-substituted analogues .

Bioactivity and Target Engagement

While direct bioactivity data for the target compound is unavailable in the provided evidence, insights can be extrapolated from structural analogues:

  • ’s compound : Exhibits kinase inhibition due to sulfonamide-mediated interactions with ATP-binding pockets. The fluorophenyl group enhances hydrophobic interactions with residue side chains .
  • Hypothetical target mechanism : The pyridin-3-yl group may target nicotinic acetylcholine receptors (nAChRs) or pyruvate kinase, while the sulfonamide group could inhibit carbonic anhydrase IX (a cancer-associated isoform) .

Q & A

Q. What synthetic routes and optimization strategies are recommended for this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation of pyridinyl-triazole precursors and sulfonamide coupling. Optimization via Design of Experiments (DoE) is critical: vary parameters like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling). Reaction progress should be monitored via TLC or HPLC, with yields improved by recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are essential for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and sulfonamide linkage (e.g., δ ~8.5 ppm for pyridinyl protons).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How should stability studies be designed for this compound under varying conditions?

Conduct accelerated degradation studies at pH 1–13 (HCl/NaOH buffers) and temperatures (40–80°C) over 1–4 weeks. Monitor decomposition via HPLC-UV (λ = 254 nm) and identify degradation products using LC-MS. Stability-indicating methods should achieve >90% recovery of the intact compound .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve molecular conformation ambiguities?

Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. For disordered regions (e.g., cyclopropyl or pyridinyl groups), apply PART instructions and restraints. Validate with R-factor convergence (<0.05) and check for twinning using PLATON’s TWIN law analysis. WinGX/ORTEP can visualize thermal ellipsoids and intermolecular interactions .

Q. What strategies address discrepancies between computational predictions and experimental data?

Compare ACD/Labs Percepta -predicted logP or pKa values with experimental measurements (e.g., shake-flask method for logP). For DFT-calculated vibrational spectra, adjust basis sets (B3LYP/6-311+G**) to match IR/NMR observations. Use RMSD analysis to quantify deviations and refine force fields .

Q. How can structure-activity relationship (SAR) studies elucidate biological activity?

Synthesize analogues with modified substituents (e.g., fluoro → chloro on benzene, pyridinyl → pyrimidinyl). Test in vitro against target enzymes (e.g., kinase inhibition assays) and correlate activity with steric/electronic parameters (Hammett σ values). Molecular docking (AutoDock Vina) can prioritize high-affinity candidates for synthesis .

Q. What crystallographic refinement methods handle twinning or lattice disorder?

For twinned crystals, apply SHELXL ’s TWIN/BASF commands and merge equivalent reflections. For disordered solvent molecules, use PART/SUMP restraints or omit residual electron density via SQUEEZE in PLATON. Validate with Fo-Fc maps and ensure data-to-parameter ratios >10:1 .

Methodological Considerations

Q. How to optimize reaction scalability using flow chemistry?

Implement continuous-flow reactors with residence times <30 minutes. Use inline FTIR for real-time monitoring and adjust flow rates (0.1–5 mL/min) to control exothermic reactions. Statistical models (e.g., response surface methodology) can predict optimal conditions for gram-scale synthesis .

Q. What purification challenges arise from sulfonamide and triazole functionalities?

Avoid silica gel interactions by pre-treating columns with 1% triethylamine. For persistent impurities, use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA). Recrystallization from ethanol/water (7:3) often improves purity >98% .

Q. How to validate crystallographic data quality?

Ensure completeness >95% (Cu-Kα, θ ≤ 25°), Rint <0.05, and CC1/2 >0.8 in high-resolution shells. Cross-check with Mercury CSD for plausible bond lengths (C–C: 1.50–1.54 Å) and angles (109.5° for sp³ carbons) .

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